(2-Methoxyphenyl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

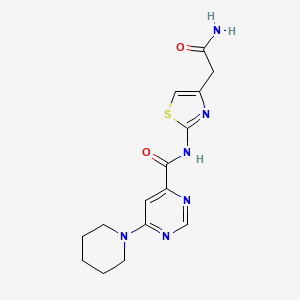

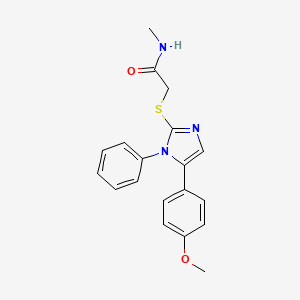

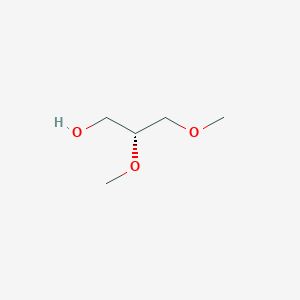

“(2-Methoxyphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888955-77-8 . It has a molecular weight of 204.22 . It is stored at a temperature of 4 degrees . It is in powder form .

Molecular Structure Analysis

The IUPAC name for “(2-Methoxyphenyl)methanesulfonyl fluoride” is the same . The Inchi Code for this compound is 1S/C8H9FO3S/c1-12-8-5-3-2-4-7 (8)6-13 (9,10)11/h2-5H,6H2,1H3 . The Inchi Key is VKDLIAYZYMQNKG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(2-Methoxyphenyl)methanesulfonyl fluoride” has a molecular weight of 204.22 . It is stored at a temperature of 4 degrees . It is in powder form .Aplicaciones Científicas De Investigación

Enzyme Reaction Studies

(2-Methoxyphenyl)methanesulfonyl fluoride has been examined in the context of enzyme reactions. Kitz and Wilson (1963) investigated its interaction with acetylcholinesterase, noting its function as an oxydiaphoric (acid-transferring) inhibitor, forming a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). Another study by Greenspan and Wilson (1970) explored its effects on the sulfonylation and desulfonylation processes in acetylcholinesterase (Greenspan & Wilson, 1970).

Chemical Behavior and Reactivity

Research by Snow and Barger (1988) compared the chemical reactivity and physical properties of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds, highlighting its weaker hydrogen bond acceptor properties and divergent chemical reactivity (Snow & Barger, 1988).

Organic Synthesis Applications

Makino and Yoshioka (1987) demonstrated the use of a combination of methanesulfonyl fluoride and cesium fluoride for selective fluorination of various benzyl alcohols, showing its utility in nucleophilic substitution reactions (Makino & Yoshioka, 1987).

Peptide Synthesis

Yajima et al. (1979) investigated the behavior of S-substituted cysteine sulfoxides under acidolytical deprotecting conditions, noting the reaction of hydrogen fluoride or methanesulfonic acid with these compounds, which is significant in peptide synthesis (Yajima et al., 1979).

Radiochemical Synthesis

Glaser et al. (2004) described the preparation of [(18)F]fluorothiols for peptide labeling, using methanesulfonyl precursors in no-carrier-added radiosyntheses, indicating the potential of (2-Methoxyphenyl)methanesulfonyl fluoride in positron emission tomography (PET) tracer synthesis (Glaser et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2-methoxyphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDLIAYZYMQNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)

![2-(6-Methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2360738.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B2360739.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)